1-(2-Phenylethanethioyl)-L-proline

Descripción

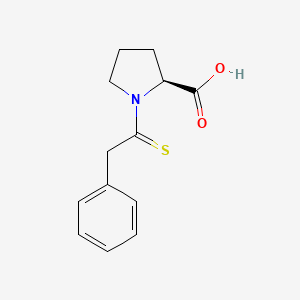

Structure

3D Structure

Propiedades

Número CAS |

4863-93-8 |

|---|---|

Fórmula molecular |

C13H15NO2S |

Peso molecular |

249.33 g/mol |

Nombre IUPAC |

(2S)-1-(2-phenylethanethioyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H15NO2S/c15-13(16)11-7-4-8-14(11)12(17)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1 |

Clave InChI |

VIFRKOZGFKNQND-NSHDSACASA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=S)CC2=CC=CC=C2)C(=O)O |

SMILES canónico |

C1CC(N(C1)C(=S)CC2=CC=CC=C2)C(=O)O |

Origen del producto |

United States |

Synthetic Methodologies for 1 2 Phenylethanethioyl L Proline and Analogues

Advanced Synthetic Routes and Optimization Strategies

The construction of 1-(2-phenylethanethioyl)-L-proline involves the coupling of a 2-phenylethanethioic acid moiety with the secondary amine of L-proline. Advanced synthetic routes focus on achieving this transformation with high efficiency and selectivity, minimizing side reactions and preserving the chiral center of the proline unit.

Novel Coupling Reagents and Catalyst Systems for Thioamide Formation

The direct formation of a thioamide bond from a thiocarboxylic acid and an amine is a key step that can be facilitated by various modern coupling reagents. These reagents are designed to activate the thiocarboxylic acid, making it susceptible to nucleophilic attack by the amine.

Phosphonium-type condensing reagents have proven effective in thioamide synthesis. bohrium.com Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can promote the formation of thioamides, though they may also lead to the competitive formation of the corresponding oxygen amide. bohrium.comchemrxiv.org To improve selectivity, novel reagents have been developed. For instance, 3-cyano-1,2,4-triazol-1-yl-tris(pyrrolidine-1-yl)phosphonium hexafluorophosphate (B91526) (PyCTP) has been shown to provide higher selectivity and yields for thioamides compared to other phosphonium (B103445) reagents. bohrium.com The chemoselectivity towards thioamide formation is attributed to the hardness of the phosphorus center in the condensing reagent. bohrium.com

Ynamide-based coupling reagents represent another innovative approach. nih.gov These reagents activate carboxylic acids to form stable α-acyloxyenamide active esters, which can then react with amines. This method has been successfully extended to thioamide bond formation, proceeding smoothly without racemization, which is critical when working with chiral amino acids like L-proline. nih.gov The resulting α-thioacyloxyenamides are stable, can be purified, and are suitable for applications like solid-phase peptide synthesis (SPPS). nih.gov

Other systems for direct amino acid coupling involve the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in conjunction with trichlorosilane (B8805176) and diethyl dithiophosphate (B1263838) to activate the carboxylic acid for subsequent reaction with an amine. chemrxiv.org Traditional thionation agents, such as Lawesson's reagent and phosphorus pentasulfide (P₂S₅), are also widely used to convert an existing amide (1-(2-phenylethanoyl)-L-proline) into the desired thioamide, though this represents a two-step process from the parent carboxylic acid. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Selected Coupling Reagents for Thioamide Synthesis

| Reagent/System | Type | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| PyBOP | Phosphonium Salt | Well-established for amide/peptide coupling. | Can result in competing oxoamide (B1213200) formation; potential for epimerization. | bohrium.comchemrxiv.org |

| PyCTP | Novel Phosphonium Salt | Higher selectivity and yield for thioamides compared to PyBOP. | Newer, less established reagent. | bohrium.com |

| Ynamides | Activation Reagent | Racemization-free condensation; forms stable, storable intermediates. | Multi-step reagent preparation. | nih.gov |

| DABCO/Trichlorosilane | Direct Coupling System | Allows for direct coupling of amino acids. | Requires specific activators and conditions. | chemrxiv.org |

| Lawesson's Reagent | Thionating Agent | Effective for converting amides to thioamides. | Often requires harsh conditions; not a direct coupling method from the acid. | organic-chemistry.orgresearchgate.net |

Green Chemistry Principles in the Synthesis of 1-(2-Phenylethanethioyl)-L-proline

Modern synthetic chemistry increasingly incorporates the principles of green chemistry to reduce environmental impact. Several innovative and environmentally benign protocols for thioamide synthesis have been developed and could be applied to the preparation of 1-(2-phenylethanethioyl)-L-proline.

A highly efficient green protocol utilizes deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. rsc.orgresearchgate.net This approach allows for the synthesis of thioamides from aldehydes, amines, and elemental sulfur in good-to-excellent yields without the need for an additional catalyst or toxic organic solvents. rsc.orgresearchgate.net The DES itself can often be recycled and reused, enhancing the sustainability of the process. rsc.org

Solvent-free, or neat, reaction conditions are another cornerstone of green synthesis. A multi-component reaction of an aldehyde, an amine, and sulfur has been shown to proceed efficiently when catalyzed by humic acid under solvent-free conditions at 100°C. researchgate.net This method avoids noxious solvents and uses a greener, recyclable catalyst. researchgate.net Further optimization of solvent-free reactions has demonstrated that parameters like temperature and reaction time can be tuned to achieve high yields (e.g., 93%) in shorter periods. researchgate.net

Other green techniques include:

Water-mediated synthesis : Water can serve as a medium for the synthesis of thioamides, eliminating the need for organic solvents and often proceeding without any external energy input or catalysts. organic-chemistry.org

Ultrasound-assisted synthesis : The use of sonication can accelerate reaction rates and improve yields, allowing for more efficient processes at lower temperatures. utu.ac.in A comparative study showed that an ultrasound-assisted synthesis of aryl thioamides gave higher yields in significantly shorter reaction times than conventional heating methods. utu.ac.in

Isolation and Purification Techniques for Research Applications

Following the synthesis, the isolation and purification of 1-(2-phenylethanethioyl)-L-proline are critical to obtaining a product of high purity suitable for research applications. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

Column Chromatography is the most common laboratory technique for purifying organic compounds. For proline derivatives, silica (B1680970) gel column chromatography is standard. nih.gov The process involves separating the compound mixture based on differential adsorption to the stationary phase (silica) while being moved by a mobile phase (a solvent or solvent mixture). nih.gov

Crystallization is an effective method for purifying solid compounds. If the synthesized 1-(2-phenylethanethioyl)-L-proline is a crystalline solid, it can be dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. google.com Patented processes for the purification of L-proline itself often involve steps like decolorization with activated carbon followed by controlled crystallization by cooling. google.comgoogle.com

For amino acid and peptide derivatives, more specialized techniques are often employed:

Ion-Exchange Chromatography : This technique separates molecules based on their net charge. Since the target molecule contains a carboxylic acid group, it can be purified using anion-exchange chromatography. This method is used in the large-scale purification of proline and the separation of proline-rich proteins. google.comnih.gov

High-Performance Liquid Chromatography (HPLC) : Particularly reverse-phase HPLC (RP-HPLC), is a high-resolution technique that is standard for the final purification of peptides and their analogues. nih.gov It offers excellent separation of the desired product from closely related impurities and unreacted starting materials.

A typical purification workflow might involve an initial extraction to remove bulk impurities, followed by column chromatography, and potentially a final recrystallization or HPLC step to achieve high purity.

Yield Optimization and Scalability Studies in Laboratory Synthesis

Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial for the practical production of 1-(2-phenylethanethioyl)-L-proline. Yield optimization is a systematic process of adjusting reaction parameters to maximize the conversion of starting materials to the desired product while minimizing side reactions.

Key parameters for optimization include:

Choice of Reagents : As discussed in section 2.1.1, the selection of the coupling reagent can dramatically impact the yield and selectivity of thioamide formation. bohrium.com

Reaction Conditions : Temperature, reaction time, and solvent are critical variables. For example, in a solvent-free synthesis of thioamides, systematically varying the temperature from room temperature to 100°C and the time from 60 to 180 minutes showed a significant impact on the final yield, with optimal conditions leading to a 93% yield. researchgate.net

Stoichiometry : The molar ratio of the reactants (2-phenylethanethioic acid, L-proline) and the catalyst or coupling agent must be carefully controlled.

Table 2: Illustrative Parameters for Yield Optimization Studies

| Parameter | Variable | Rationale | Example Finding | Citation |

|---|---|---|---|---|

| Temperature | Room Temp, 80°C, 100°C | Affects reaction rate and side reactions. | Yield increased from 46% at RT to 93% at 100°C. | researchgate.net |

| Time | 60 min, 120 min, 180 min | Determines reaction completion. | Yield was stable (91-92%) between 60 and 120 minutes. | researchgate.net |

| Solvent | Ethanol, Methanol, Water, Solvent-free | Can influence solubility, reactivity, and reaction pathway. | Solvent-free conditions gave the highest yield (93%). | researchgate.net |

| Catalyst | Type and Loading | The catalyst is essential for the reaction to proceed. | No reaction observed in the absence of the catalyst. | utu.ac.in |

| Energy Input | Conventional Heating vs. Ultrasound | Alternative energy sources can improve efficiency. | Ultrasound led to higher yields in shorter times. | utu.ac.in |

Stereochemical Investigations of 1 2 Phenylethanethioyl L Proline

Conformational Analysis and Dynamics of the Thioamide Linkage

The introduction of a thioamide group in 1-(2-Phenylethanethioyl)-L-proline significantly influences its conformational preferences. The C-N bond of a thioamide has a lower rotational barrier compared to its amide counterpart, yet it is still substantial enough to result in the existence of two distinct rotational isomers, or rotamers: cis and trans. sigmaaldrich.com These isomers, arising from rotation around the C-N bond, are often observable and can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The equilibrium between the cis and trans isomers is a critical aspect of the conformational dynamics. In N-acyl-L-proline derivatives, the energy difference between these two forms is relatively small, leading to significant populations of both isomers in solution. sigmaaldrich.com The ratio of cis to trans isomers can be influenced by several factors, including the nature of the solvent and the steric and electronic properties of the acyl substituent. For 1-(2-Phenylethanethioyl)-L-proline, the phenylethanethioyl group's size and electronic nature would be expected to play a role in modulating this equilibrium.

Furthermore, the pyrrolidine (B122466) ring of proline is not planar and adopts a puckered conformation. The two primary puckering modes are known as Cγ-endo (down) and Cγ-exo (up), which describe the position of the Cγ atom relative to the average plane of the ring. The puckering of the ring is coupled to the cis/trans isomerism of the N-acyl bond. Computational and experimental studies on N-acyl-L-proline analogues have provided insights into these relationships, which can be extrapolated to 1-(2-Phenylethanethioyl)-L-proline.

| Conformer | Proline Ring Pucker | Dihedral Angle (ω) | Relative Population |

| trans | Cγ-exo favored | ~180° | Major |

| cis | Cγ-endo favored | ~0° | Minor |

This table presents a generalized summary of expected conformational preferences for N-acyl-L-proline derivatives based on published data for analogous compounds. The exact populations and favored pucker may vary for 1-(2-Phenylethanethioyl)-L-proline.

NMR spectroscopy is a powerful tool for studying these conformational features. The chemical shifts of the proline ring protons, particularly Hα, Hβ, and Hδ, are sensitive to the cis/trans isomerization and the ring pucker. nih.gov One-dimensional and two-dimensional NMR experiments can provide information on the relative populations of the conformers and the kinetics of their interconversion.

Chiroptical Properties and Their Elucidation in Solution

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are invaluable for investigating the stereochemical features of chiral molecules like 1-(2-Phenylethanethioyl)-L-proline in solution. The CD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule and is highly sensitive to its three-dimensional structure.

The CD spectrum of proline-containing molecules is often characterized by specific electronic transitions. For poly(L-proline), two distinct helical structures, polyproline I (PPI) and polyproline II (PPII), exhibit characteristic CD spectra. nih.govresearchgate.net While 1-(2-Phenylethanethioyl)-L-proline is a single molecule and not a polymer, the inherent chirality of the L-proline moiety and the influence of the thioacyl group will give rise to a unique CD signature.

The thioamide group itself is a chromophore and its electronic transitions will contribute to the CD spectrum. The n → π* and π → π* transitions of the thioamide are inherently chiral in this molecule due to the influence of the stereogenic center of the L-proline. Furthermore, the phenylethyl group introduces an aromatic chromophore, which can also contribute to the chiroptical properties through its own electronic transitions and through electronic coupling with the thioamide chromophore.

Studies on other proline derivatives have shown that the sign and magnitude of the Cotton effects in the CD spectrum are correlated with the cis/trans conformation of the acyl-proline bond and the puckering of the pyrrolidine ring. nih.gov For instance, the CD spectrum of a solution of 1-(2-Phenylethanethioyl)-L-proline would be a population-weighted average of the spectra of the individual cis and trans conformers present at equilibrium.

| Electronic Transition | Approximate Wavelength Range (nm) | Expected Contribution to CD Spectrum |

| Thioamide n → π | 350-450 | Weak to moderate Cotton effect |

| Thioamide π → π | 260-290 | Strong Cotton effect |

| Phenyl π → π* | 200-270 | Potentially complex bands |

| Proline transitions | < 230 | Strong Cotton effects |

This table provides a generalized overview of the expected electronic transitions and their potential contributions to the Circular Dichroism spectrum of 1-(2-Phenylethanethioyl)-L-proline based on known properties of thioamides, aromatic compounds, and proline derivatives.

The analysis of the CD spectrum, often in conjunction with computational modeling, can provide detailed information about the preferred solution-state conformation of 1-(2-Phenylethanethioyl)-L-proline.

Impact of Stereochemistry on Molecular Interactions and Biological Recognition

The specific three-dimensional arrangement of atoms in 1-(2-Phenylethanethioyl)-L-proline, dictated by its stereochemistry, is crucial for its interaction with biological macromolecules such as enzymes and receptors. The ability of a molecule to bind to a biological target is highly dependent on a precise complementary fit between the molecule (ligand) and the binding site of the protein.

The stereochemistry of the proline ring itself, with its defined L-configuration, ensures a specific orientation of the carboxyl group and the thioacyl substituent. This fixed chirality is fundamental for enantioselective recognition by biological systems. Even subtle changes in the puckering of the pyrrolidine ring can alter the precise positioning of key functional groups, thereby affecting the strength and specificity of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The biological activity of many proline derivatives has been shown to be exquisitely sensitive to their stereochemistry. nih.govnih.gov For instance, the therapeutic efficacy of certain drugs containing a proline moiety can be attributed to a specific stereoisomer. Therefore, understanding the stereochemical nuances of 1-(2-Phenylethanethioyl)-L-proline is a prerequisite for elucidating its potential biological roles and for the rational design of new molecules with desired activities.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Phenylethanethioyl L Proline

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals in a molecule as complex as 1-(2-Phenylethanethioyl)-L-proline. While one-dimensional (1D) NMR provides initial information, 2D NMR experiments are crucial for establishing connectivity between atoms.

For the structural confirmation of 1-(2-Phenylethanethioyl)-L-proline, a series of 2D NMR experiments would be employed. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton couplings within the same spin system, clearly delineating the connections within the proline ring and the phenylethyl moiety. For instance, the correlation between the α-proton and the β-protons of the proline ring would be readily observable.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would then correlate each proton signal to its directly attached carbon atom. This is instrumental in assigning the carbon signals of the pyrrolidine (B122466) ring and the phenylethyl group.

Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be key in confirming the linkage between the phenylethyl group and the proline nitrogen. Specifically, correlations would be expected between the methylene (B1212753) protons of the phenylethanethioyl group and the α-carbon and δ-carbons of the proline ring, as well as the thio-carbonyl carbon.

The presence of the thioamide bond introduces the possibility of cis-trans isomerism around the C-N bond, which would be observable in the NMR spectra as two distinct sets of signals for the proline ring protons and carbons. The relative integration of these signals would provide the ratio of the two isomers in the solvent used for the analysis.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 1-(2-Phenylethanethioyl)-L-proline

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20 - 7.40 | 126.0 - 140.0 |

| CH₂ (Phenylethyl) | 2.90 - 3.20 | 35.0 - 45.0 |

| Proline α-H | 4.50 - 4.80 | 60.0 - 65.0 |

| Proline β-H | 1.80 - 2.20 | 28.0 - 32.0 |

| Proline γ-H | 1.90 - 2.30 | 24.0 - 28.0 |

| Proline δ-H | 3.50 - 3.80 | 45.0 - 50.0 |

| C=S (Thioamide) | - | 195.0 - 205.0 |

| C=O (Carboxyl) | - | 170.0 - 175.0 |

Note: These are estimated chemical shift ranges and can vary based on solvent and the presence of cis-trans isomers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(2-Phenylethanethioyl)-L-proline, with a molecular formula of C₁₃H₁₅NO₂S, the expected exact mass can be calculated.

Table 2: Calculated Exact Mass for 1-(2-Phenylethanethioyl)-L-proline

| Isotope | Atomic Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| ³²S | 31.972071 |

| Molecular Formula | C₁₃H₁₅NO₂S |

| Calculated Monoisotopic Mass | 249.08235 |

An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, that yields a mass value within a few parts per million (ppm) of the calculated exact mass would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) experiments would further corroborate the structure. By selecting the parent ion (e.g., [M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns would emerge. Expected fragments would include the loss of the carboxyl group, cleavage of the thioamide bond, and fragmentation of the phenylethyl side chain, providing a fragmentation fingerprint of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of 1-(2-Phenylethanethioyl)-L-proline would display characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. The C=O stretching vibration of the carboxylic acid would be expected around 1700-1730 cm⁻¹. The C-N stretching of the tertiary amide (thioamide) would likely appear in the 1200-1300 cm⁻¹ region. A key absorption would be the C=S stretching vibration of the thioamide, which is typically found in the range of 1025-1250 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations would give rise to strong signals in the 1580-1620 cm⁻¹ and around 1000 cm⁻¹ regions. The C=S bond, being highly polarizable, would be expected to show a strong Raman signal, aiding in its identification.

Table 3: Expected Vibrational Frequencies for Key Functional Groups in 1-(2-Phenylethanethioyl)-L-proline

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | Weak |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Medium |

| Thioamide | C=S Stretch | 1025 - 1250 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 | Strong |

| Alkane | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

X-ray Crystallography and Solid-State Structural Determination

The resulting crystal structure would confirm the absolute stereochemistry of the L-proline moiety. It would also reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the rotational arrangement around the various single bonds. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid group, could be elucidated. Due to the lack of publicly available crystal structures for this specific compound, a hypothetical data table is presented based on common crystal systems for similar organic molecules.

Table 4: Hypothetical Crystallographic Data for 1-(2-Phenylethanethioyl)-L-proline

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1577.0 |

| Z | 4 |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

For 1-(2-Phenylethanethioyl)-L-proline, the presence of the chiral L-proline moiety would give rise to a characteristic CD spectrum. The spectrum would be sensitive to the conformation of the proline ring and the relative orientation of the phenylethanethioyl substituent. The thioamide and carboxyl chromophores, being in a chiral environment, would exhibit Cotton effects (positive or negative peaks) in the CD spectrum.

The CD spectrum would be particularly useful in studying the cis-trans isomerism of the thioamide bond, as the two isomers would likely have distinct CD signatures. Theoretical calculations of the CD spectrum for different possible conformations could be compared with the experimental spectrum to gain further insight into the preferred solution-state conformation of the molecule. The spectrum of a polyproline II (PPII) type structure, which can be adopted by proline-containing chains, is often characterized by a positive band around 220 nm and a strong negative band near 200 nm. While this is a polypeptide feature, the inherent chirality and conformational constraints of the N-acylated proline in the target molecule would be expected to produce a distinct chiroptical signature.

Chemical Reactivity and Derivatization Strategies of 1 2 Phenylethanethioyl L Proline

Mechanistic Studies of Thioamide Hydrolysis and Stability

The thioamide bond in 1-(2-Phenylethanethioyl)-L-proline is a central determinant of its stability and reactivity profile. Generally, thioamides exhibit greater resistance to hydrolysis compared to their amide counterparts, a characteristic attributed to the lower electronegativity and greater polarizability of sulfur. This inherent stability is observed under both acidic and neutral conditions. However, the rate of hydrolysis is significantly influenced by the pH of the environment.

Under basic conditions, the hydrolysis of thioamides is catalyzed. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the thiocarbonyl carbon. This process is often the rate-determining step. The stability of N-thioacyl proline derivatives can be influenced by the nature of the substituents on both the acyl and proline moieties. For instance, studies on related thiocarbamates have shown that the stability can vary significantly based on the electronic properties of the functional groups.

Electrophilic and Nucleophilic Reactions Involving the Thioacyl Moiety

The thioacyl group of 1-(2-Phenylethanethioyl)-L-proline is a hub of chemical reactivity, susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Reactions: The sulfur atom of the thioamide, with its lone pairs of electrons, is a soft nucleophile and readily reacts with soft electrophiles. A common reaction is S-alkylation , where treatment with alkyl halides leads to the formation of a thioimidate salt. This reaction proceeds via an SN2 mechanism and is a powerful tool for activating the thioamide group.

Another important electrophilic reaction is oxidation . The thioamide can be oxidized to the corresponding amide using various oxidizing agents. This transformation is synthetically useful for converting the thioamide functionality back to the more common amide bond.

Nucleophilic Reactions: The thiocarbonyl carbon is electrophilic and can be attacked by nucleophiles. The reactivity of the thioamide towards nucleophilic acyl substitution can be modulated by activating the thioamide bond. One strategy involves N-activation, for example, by reaction with Boc anhydride, which decreases the nN→π*C=S resonance and makes the thiocarbonyl carbon more susceptible to nucleophilic attack. rsc.org This activation allows for reactions like transamidation, where the original proline moiety could be exchanged with another amine. rsc.orgrsc.orgresearchgate.net

The general mechanism for nucleophilic acyl substitution at the thioacyl group involves the formation of a tetrahedral intermediate, followed by the departure of a leaving group. The feasibility of these reactions depends on the relative stability of the starting materials and products, with the reaction favoring the formation of a more stable (less basic) leaving group.

Strategies for Functionalization and Introduction of Reporter Groups

The ability to introduce reporter groups, such as fluorescent labels or biotin (B1667282) tags, onto 1-(2-Phenylethanethioyl)-L-proline is crucial for its application in chemical biology and diagnostics. Several strategies can be envisioned for this purpose.

One approach is to leverage the reactivity of the thioacyl group. As mentioned earlier, S-alkylation with a reporter group-containing alkyl halide would install the label on the sulfur atom. Alternatively, if the thioamide is first converted to a more reactive species, such as a thioimidate, it could then be reacted with a nucleophilic reporter group.

Another powerful strategy involves the use of "click chemistry". If an azide (B81097) or alkyne functionality is introduced into the phenylethanethioyl moiety or the proline ring, it can be readily conjugated with a reporter group bearing the complementary reactive handle via a Huisgen 1,3-dipolar cycloaddition. This method is highly efficient and selective. nih.gov

Furthermore, biotinylation can be achieved using various reagents that can react with either the thioacyl group or a functional handle introduced elsewhere in the molecule. For example, biotin derivatives with activated esters or other reactive groups can be coupled to a suitable nucleophile on a modified 1-(2-Phenylethanethioyl)-L-proline scaffold. nih.gov

Regioselective Chemical Modifications of the Proline Ring

The proline ring of 1-(2-Phenylethanethioyl)-L-proline offers several positions for regioselective modification, allowing for the fine-tuning of its properties and the introduction of further functionality.

The C4 position of the proline ring is a particularly attractive site for modification. A common strategy involves starting with 4-hydroxyproline (B1632879) and then using its hydroxyl group as a handle for further transformations. This "proline editing" approach allows for the stereospecific introduction of a wide variety of substituents at the C4 position through reactions like Mitsunobu inversions, oxidations, and nucleophilic substitutions. nih.gov For instance, a photoactivatable diazirine group has been successfully introduced at the C4 position of proline, creating a "photoproline" derivative. researchgate.net

C-H functionalization represents another powerful strategy for modifying the proline ring. rsc.org While direct C-H activation on the proline ring of 1-(2-Phenylethanethioyl)-L-proline itself is not extensively documented, methods for the regioselective C-H functionalization of related N-acyl heterocycles have been developed. mdpi.comnih.gov These approaches often rely on directing groups to achieve selectivity. The N-thioacyl group in the target molecule could potentially act as such a directing group, guiding the modification to a specific C-H bond on the proline ring.

The ability to regioselectively modify the proline ring opens up avenues for creating a diverse library of 1-(2-Phenylethanethioyl)-L-proline analogs with tailored properties for various applications.

Based on the conducted research, there is currently no publicly available scientific literature detailing the biochemical mechanism studies and biological target identification of the specific chemical compound 1-(2-Phenylethanethioyl)-L-proline .

Extensive searches for this compound did not yield any specific data regarding its enzyme inhibition kinetics, mode of binding, or molecular targets. The scientific articles retrieved focused on the broader class of proline analogues and their interactions with enzymes such as proline dehydrogenase and post-proline cleaving enzyme. However, none of the studies specifically investigated the compound .

Therefore, it is not possible to provide an article with the requested detailed sections on:

Biochemical Mechanism Studies and Biological Target Identification

Identification and Validation of Molecular Targets

Proteomic Approaches for Target Deconvolution

Without any dedicated research on "1-(2-Phenylethanethioyl)-L-proline," any attempt to generate the requested content would be speculative and would not adhere to the requirement for scientifically accurate information based on research findings.

Investigation of Binding Site Interactions through Mutagenesis Studies

A thorough search for mutagenesis studies involving 1-(2-Phenylethanethioyl)-L-proline yielded no results. This type of research is crucial for identifying the specific amino acid residues within a protein that are essential for the binding and activity of a compound. Without such studies, the precise binding site and the nature of the molecular interactions of 1-(2-Phenylethanethioyl)-L-proline with any potential biological target remain unknown.

Modulation of Biochemical Pathways In Vitro

Similarly, there is no published research detailing the modulation of any biochemical pathways by 1-(2-Phenylethanethioyl)-L-proline in vitro. Such studies are fundamental to understanding the functional consequences of a compound's interaction with its biological target and its broader effects on cellular function. The absence of this data means that the functional role of this compound has not been characterized.

It is possible that 1-(2-Phenylethanethioyl)-L-proline is a novel compound that has not yet been the subject of published research, or it may be referred to by a different nomenclature in the scientific literature.

Structure Activity Relationship Sar Studies for 1 2 Phenylethanethioyl L Proline Analogues

Systematic Structural Modifications of the Phenylethyl Moiety

The phenylethyl group in 1-(2-phenylethanethioyl)-L-proline plays a critical role in binding to the active site of target enzymes, often through hydrophobic interactions. SAR studies on related ACE inhibitors have demonstrated that the nature and substitution pattern of this aromatic group can significantly impact potency.

For instance, in related N-acyl-L-proline inhibitors, derivatives featuring a phenylethyl group often exhibit enhanced activity compared to those with smaller alkyl or different aryl groups. This suggests that the size and lipophilicity of the phenylethyl moiety are well-suited for occupying a hydrophobic pocket (the S1' pocket in ACE).

Systematic modifications to the phenyl ring can further modulate activity. The introduction of substituents can alter the electronic properties and steric profile of the molecule. While specific data for 1-(2-phenylethanethioyl)-L-proline analogues is not extensively available in public literature, general trends from related classes of inhibitors suggest the following:

Para-substitution: Introducing small, electron-donating or electron-withdrawing groups at the para-position of the phenyl ring can lead to variations in potency. For example, a para-methoxy or para-chloro substituent could influence binding affinity.

Ortho- and Meta-substitution: Substituents at the ortho or meta positions may introduce steric hindrance, potentially disrupting the optimal binding conformation and reducing activity.

Extension of the Alkyl Chain: Altering the length of the ethyl linker can also affect how the phenyl group is positioned within the binding site. Shortening the chain to a methyl group or extending it to a propyl group would likely alter the hydrophobic interactions and impact biological potency.

Table 1: Postulated Structure-Activity Relationships of Phenylethyl Moiety Modifications

| Modification to Phenylethyl Moiety | Postulated Effect on Biological Potency | Rationale |

|---|---|---|

| No Phenyl Group (e.g., ethanethioyl) | Decreased | Loss of key hydrophobic interactions. |

| Phenyl replaced with cyclohexyl | Potentially maintained or slightly decreased | Maintains hydrophobicity but alters electronic character. |

| Para-substitution (e.g., -OCH3, -Cl) | Variable (increase or decrease) | Can modulate electronic and hydrophobic properties. |

| Ortho-substitution (e.g., -CH3) | Likely decreased | Potential for steric hindrance with the binding site. |

Variations in the Thioamide Linkage and its Impact on Activity

The replacement of an amide bond with a thioamide is a common strategy in medicinal chemistry to alter the physicochemical properties of a molecule. The thioamide linkage in 1-(2-phenylethanethioyl)-L-proline is a key feature that distinguishes it from its amide counterparts. Thioamides are generally more resistant to enzymatic hydrolysis, which can lead to improved bioavailability and duration of action.

From a structural standpoint, the carbon-sulfur double bond of a thioamide is longer than the carbon-oxygen double bond of an amide. This can alter the geometry of the molecule and its interactions with the target protein. Furthermore, the sulfur atom is a better hydrogen bond acceptor than the oxygen atom of an amide, which could lead to stronger interactions with specific amino acid residues in the enzyme's active site.

In the context of ACE inhibitors, the carbonyl group of the acyl moiety is known to interact with the zinc ion in the active site. The corresponding thiocarbonyl in a thioamide derivative would also be expected to coordinate with the zinc ion, and the difference in the electronic properties of sulfur versus oxygen would undoubtedly influence the strength of this interaction and, consequently, the inhibitory potency.

Table 2: Comparison of Amide vs. Thioamide Linkage

| Feature | Amide (-C(O)NH-) | Thioamide (-C(S)NH-) | Postulated Impact on Activity |

|---|---|---|---|

| Bond Length (C=X) | Shorter | Longer | Alters molecular geometry and fit in the active site. |

| H-bond Acceptor Strength | Good | Better | Potentially stronger interaction with H-bond donors in the active site. |

| Zinc Coordination | Strong | Potentially different | The nature of the interaction with the active site zinc ion will be altered, affecting potency. |

| Metabolic Stability | Susceptible to hydrolysis | More resistant to hydrolysis | May lead to improved pharmacokinetic properties. |

Modifications to the Proline Ring and N-Substitutions

The L-proline ring is a cornerstone of many successful ACE inhibitors, as its rigid structure helps to correctly orient the other functional groups for optimal binding. The carboxylate group of proline is essential for interacting with a positively charged residue in the active site of ACE.

Modifications to the proline ring itself can have a profound impact on activity. For instance, the introduction of substituents on the pyrrolidine (B122466) ring can alter its conformation (pucker) and introduce new interactions with the enzyme. Studies on other proline-containing inhibitors have shown that substitutions at the 4-position of the proline ring can be well-tolerated and can even enhance potency by accessing additional binding pockets.

Replacing the proline ring with other cyclic amino acids, such as azetidine-2-carboxylic acid (a smaller ring) or piperidine-2-carboxylic acid (a larger ring), generally leads to a decrease in activity, highlighting the optimal fit of the five-membered pyrrolidine ring in the active site of ACE.

N-substitutions, other than the phenylethanethioyl group, are generally not explored in this class of compounds as the nitrogen atom is part of the crucial thioamide linkage.

Table 3: Postulated Effects of Proline Ring Modifications

| Modification | Postulated Effect on Biological Potency | Rationale |

|---|---|---|

| L-Proline replaced with D-Proline | Significantly decreased | Incorrect stereochemistry for binding to the chiral active site. |

| L-Proline replaced with Glycine | Significantly decreased | Loss of the rigid ring structure, leading to a loss of the required conformation. |

| 4-Hydroxyproline (B1632879) | Variable | Introduction of a polar group can either be beneficial or detrimental depending on the local environment of the binding site. |

| Ring expansion (Piperidine-2-carboxylic acid) | Decreased | Suboptimal fit in the proline-binding pocket. |

Correlation between Molecular Structure and Biological Potency

The biological potency of 1-(2-phenylethanethioyl)-L-proline analogues is a direct consequence of the interplay between the three structural components discussed above. A clear correlation exists where optimal potency is achieved when the molecule can adopt a low-energy conformation that complements the three-dimensional architecture of the enzyme's active site.

The key interactions that are thought to contribute to the binding and inhibitory activity of this class of compounds against enzymes like ACE are:

Hydrophobic Interaction: The phenylethyl group binds to a hydrophobic pocket (S1' subsite).

Zinc Coordination: The sulfur atom of the thioamide group coordinates with the essential zinc ion in the catalytic site.

Hydrogen Bonding: The N-H of the thioamide and potentially other groups can form hydrogen bonds with residues in the active site.

Ionic Interaction: The carboxylate of the L-proline ring forms an ionic bond with a positively charged residue (e.g., a lysine (B10760008) or arginine) in the S2' subsite.

Any structural modification that disrupts one or more of these key interactions will likely lead to a decrease in biological potency. Conversely, modifications that enhance these interactions, for example, by introducing a substituent on the phenyl ring that makes additional favorable contacts, could increase potency. The ideal inhibitor will have a structure that is pre-organized in the correct conformation for binding, minimizing the entropic penalty upon association with the enzyme.

Table 4: Summary of Key Structural Features and Their Correlated Impact on Potency

| Structural Feature | Role in Binding | Correlation with Potency |

|---|---|---|

| Phenylethyl Group | Hydrophobic binding in S1' pocket | Aromatic character and optimal length are crucial for high potency. |

| Thioamide Linkage | Zinc coordination and H-bonding | Contributes to binding and metabolic stability. The sulfur atom's properties are key. |

| L-Proline Ring | Provides rigid scaffold and ionic interaction via carboxylate | The specific stereochemistry and ring size are critical for correct positioning and high affinity. |

Computational and Theoretical Chemistry Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that forecasts the most favorable binding orientation of a ligand to a biological target. researchgate.net For 1-(2-Phenylethanethioyl)-L-proline, molecular docking can be utilized to predict how it might fit into the active site of a protein. Considering that proline-containing molecules have demonstrated activity as angiotensin-converting enzyme (ACE) inhibitors, ACE presents a plausible target for such computational analysis. researchgate.netnih.gov The procedure requires the three-dimensional structures of both the ligand and the target protein. A docking algorithm then explores numerous possible conformations and orientations of the ligand within the receptor's binding site, assigning a score to each based on a force field that approximates the binding energy. mdpi.com

The outputs of molecular docking studies can illuminate crucial interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. For example, the proline ring of 1-(2-Phenylethanethioyl)-L-proline could participate in specific hydrophobic interactions, while its carbonyl and thioester moieties might form hydrogen bonds with amino acid residues in the active site of a target protein. nih.gov

Subsequent to molecular docking, molecular dynamics (MD) simulations can be performed to analyze the dynamic behavior of the complex over a period of time. MD simulations provide a trajectory of atomic movements by solving Newton's equations of motion for the system's atoms. This allows for an assessment of the stability of the binding pose predicted by docking and can uncover conformational adjustments in both the ligand and the protein upon binding.

Illustrative Molecular Docking Results for 1-(2-Phenylethanethioyl)-L-proline with a Hypothetical Target

| Interaction Type | Interacting Ligand Atoms | Interacting Receptor Residues | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen | Amide of Gly234 | 2.9 |

| Hydrogen Bond | Thioester Sulfur | Amine of Lys456 | 3.2 |

| Hydrophobic | Phenyl Ring | Side chains of Leu123, Val210 | 3.5 - 4.0 |

| Hydrophobic | Proline Ring | Side chain of Ile345 | 3.8 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed examination of a molecule's electronic properties, which are fundamental to its reactivity and interactions. These calculations are grounded in solving the Schrödinger equation for the molecule's electronic system.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, while the LUMO is the most probable electron acceptor. The energy difference between these orbitals, the HOMO-LUMO gap, serves as an indicator of a molecule's kinetic stability. A larger gap implies greater stability, whereas a smaller gap suggests higher reactivity.

For 1-(2-Phenylethanethioyl)-L-proline, FMO analysis would entail calculating the energies and visualizing the spatial distributions of the HOMO and LUMO. This would identify the regions of the molecule most likely to engage in chemical reactions. The phenyl ring and the thioester group are anticipated to be significant contributors to these frontier orbitals.

Illustrative FMO Data for 1-(2-Phenylethanethioyl)-L-proline

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The electrostatic potential surface (EPS) map provides a visual depiction of the charge distribution within a molecule. It is generated by projecting the electrostatic potential onto the molecule's electron density surface. On an EPS map, red areas signify negative electrostatic potential, often associated with lone pairs of electrons and attractive to electrophiles. Conversely, blue areas denote positive electrostatic potential, linked to atomic nuclei and attractive to nucleophiles.

An EPS map of 1-(2-Phenylethanethioyl)-L-proline would likely show the electronegative oxygen and sulfur atoms as regions of negative potential, with the hydrogen atoms bonded to carbon and nitrogen exhibiting positive potential. This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor molecule.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. A pharmacophore model for 1-(2-Phenylethanethioyl)-L-proline could be constructed based on its predicted binding mode derived from molecular docking studies.

Once developed, a pharmacophore model can be employed for the virtual screening of extensive compound libraries. This process entails searching for other molecules that possess the same pharmacophoric features as the query molecule. Virtual screening can efficiently identify a diverse range of potential hit compounds for subsequent computational and experimental evaluation, offering a time and cost-effective alternative to traditional high-throughput screening methods.

Prediction of Binding Affinities and Conformational Preferences

A primary objective of computational drug design is the prediction of a ligand's binding affinity to its target. nih.gov A variety of computational techniques can be used to estimate the binding free energy, which quantifies the strength of the interaction. These methods vary in complexity, from the simpler scoring functions used in molecular docking to more computationally demanding approaches like free energy perturbation (FEP) and thermodynamic integration (TI), which are frequently combined with molecular dynamics simulations. arxiv.org

The accurate prediction of binding affinity is instrumental in ranking potential drug candidates and prioritizing them for synthesis and experimental validation. researchgate.net In the case of 1-(2-Phenylethanethioyl)-L-proline, these methods could be used to compare its predicted affinity with that of known inhibitors for a given target, thereby providing a quantitative assessment of its potential efficacy.

The conformational analysis of 1-(2-Phenylethanethioyl)-L-proline is also of great importance, as the molecule's three-dimensional structure dictates its ability to fit within a receptor's binding site. The proline ring, with its constrained geometry, can adopt various puckered conformations. nih.govnih.gov Computational methods can determine the relative energies of these conformers and their prevalence at physiological temperatures. A thorough understanding of the molecule's preferred conformation in solution is essential for the accurate interpretation of its binding characteristics.

Advanced Methodological Development in Research on 1 2 Phenylethanethioyl L Proline

Development of High-Throughput Screening Assays for Analogues

High-throughput screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid assessment of large chemical libraries for potential biological activity. For the analogues of 1-(2-Phenylethanethioyl)-L-proline, the development of robust HTS assays is the first step in identifying promising lead compounds. These assays are typically miniaturized and automated to allow for the testing of thousands of compounds efficiently.

The process begins with the identification of a specific biological target, such as an enzyme or a receptor, that is hypothesized to interact with 1-(2-Phenylethanethioyl)-L-proline. An assay is then designed to measure the effect of the compound on the target's activity. A common approach involves fluorescence-based assays, which detect changes in light emission resulting from the biochemical reaction. For instance, a fluorescence-based assay can be developed to detect the release of a product from an enzymatic reaction, where the signal is modulated by the inhibitory activity of the screened compounds.

A tiered approach is often employed in HTS campaigns. nih.gov Initially, a large library of compounds is screened at a single concentration to identify "hits." These initial hits are then subjected to further testing to confirm their activity and determine their potency, often by generating concentration-response curves. nih.gov To eliminate false positives, counterscreens are utilized to identify compounds that interfere with the assay technology itself, such as those that are autofluorescent or cause non-specific protein inhibition. nih.govplos.org This systematic approach ensures that the identified hits are genuine modulators of the biological target.

The data generated from an HTS campaign for analogues of 1-(2-Phenylethanethioyl)-L-proline could be organized as follows:

Table 1: Illustrative High-Throughput Screening Data for 1-(2-Phenylethanethioyl)-L-proline Analogues

| Compound ID | Primary Screen (% Inhibition at 10 µM) | Confirmatory Screen (IC₅₀, µM) | Counterscreen Result | Hit Status |

|---|---|---|---|---|

| Analogue-001 | 85 | 1.2 | No Interference | Confirmed Hit |

| Analogue-002 | 12 | - | Not Tested | Inactive |

| Analogue-003 | 92 | 0.8 | No Interference | Confirmed Hit |

| Analogue-004 | 78 | > 20 (Autofluorescent) | Interference | False Positive |

| Analogue-005 | 65 | 5.6 | No Interference | Confirmed Hit |

Application of Biophysical Techniques (e.g., ITC, SPR) for Binding Thermodynamics

Once active analogues of 1-(2-Phenylethanethioyl)-L-proline are identified through HTS, it is essential to characterize their interaction with the target protein in detail. Biophysical techniques provide a direct means to measure the binding affinity and thermodynamics of these interactions, offering deep insights into the molecular recognition process. researchgate.net

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. This thermodynamic signature is invaluable for understanding the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic effects.

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the analogue is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated.

The data from these biophysical experiments are crucial for establishing a quantitative understanding of the binding of 1-(2-Phenylethanethioyl)-L-proline analogues to their target.

Table 2: Example Biophysical Data for Lead Analogues of 1-(2-Phenylethanethioyl)-L-proline

| Compound ID | Method | Binding Affinity (Kd, µM) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) | Association Rate (ka, M⁻¹s⁻¹) | Dissociation Rate (kd, s⁻¹) |

|---|---|---|---|---|---|---|

| Analogue-001 | ITC | 1.5 | -8.5 | 5.2 | - | - |

| Analogue-001 | SPR | 1.3 | - | - | 2.5 x 10⁴ | 3.3 x 10⁻² |

| Analogue-003 | ITC | 0.9 | -10.2 | 6.8 | - | - |

| Analogue-003 | SPR | 0.7 | - | - | 4.1 x 10⁴ | 2.9 x 10⁻² |

| Analogue-005 | ITC | 5.8 | -6.1 | 2.3 | - | - |

| Analogue-005 | SPR | 6.2 | - | - | 1.8 x 10⁴ | 1.1 x 10⁻¹ |

Integration of Cheminformatics and Data Mining in SAR Elucidation

The synthesis and testing of analogues of 1-(2-Phenylethanethioyl)-L-proline generate a wealth of data. To extract meaningful insights from this information and guide the next round of analogue design, the integration of cheminformatics and data mining is indispensable. A key application in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov In a typical QSAR study, a set of molecular descriptors is calculated for each analogue. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. pensoft.net Statistical methods are then used to build a model that correlates these descriptors with the measured biological activity (e.g., IC₅₀ values).

A successful QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates and reducing the number of compounds that need to be made and tested. pensoft.net The analysis of the model can also provide insights into the structural features that are important for activity, thus elucidating the structure-activity relationship (SAR). For example, a QSAR model might reveal that increased hydrophilicity and a smaller molecular volume are correlated with higher potency for the analogues of 1-(2-Phenylethanethioyl)-L-proline. pensoft.net

Cheminformatics tools are also crucial for prioritizing hits from HTS campaigns by filtering out compounds with undesirable properties and clustering the hits into series for further investigation. plos.org

Table 3: Hypothetical QSAR Model for 1-(2-Phenylethanethioyl)-L-proline Analogues

| Descriptor | Description | Correlation with Activity | Significance (p-value) |

|---|---|---|---|

| LogP | Lipophilicity | Negative | < 0.01 |

| Molecular Weight | Molecular Size | Negative | < 0.05 |

| Dipole Moment | Polarity | Positive | < 0.01 |

| Number of H-bond Donors | Hydrogen Bonding Capacity | Positive | < 0.05 |

| Surface Area | Molecular Surface | Negative | < 0.01 |

Future Directions and Unexplored Avenues in Research on 1 2 Phenylethanethioyl L Proline

Exploration of Novel Biological Targets and Research Implications

While direct biological targets of 1-(2-Phenylethanethioyl)-L-proline have not been documented, the structural motifs present in the molecule suggest several plausible avenues for investigation. L-proline derivatives are known to act as inhibitors for a variety of enzymes, particularly proteases. aip.orgmdpi.comnih.govnih.gov The incorporation of a phenylethanethioyl group could confer specificity and potency towards certain enzyme classes.

Future research could focus on screening 1-(2-Phenylethanethioyl)-L-proline against a panel of enzymes, including:

Angiotensin-Converting Enzyme (ACE): Several L-proline derivatives have been synthesized and evaluated as ACE inhibitors. aip.orgnih.gov The phenethyl group in 1-(2-Phenylethanethioyl)-L-proline could potentially interact with hydrophobic pockets in the active site of ACE, similar to other known inhibitors.

Post-Proline Cleaving Enzyme (PPCE): Acyl-peptidyl-prolinal derivatives have shown potent inhibitory activity against PPCE, an enzyme implicated in learning and memory processes. nih.gov The acyl-proline structure of the target compound makes it a candidate for investigation as a PPCE inhibitor.

Matrix Metalloproteinases (MMPs): Proline derivatives, particularly those containing a thiol group, have been explored as MMP inhibitors. mdpi.com The thioester in 1-(2-Phenylethanethioyl)-L-proline could potentially be hydrolyzed in vivo to a thiol, which could then interact with the zinc ion in the active site of MMPs.

The potential biological activities of 1-(2-Phenylethanethioyl)-L-proline and its analogs could have significant research implications, particularly in the fields of cardiovascular disease, neurodegenerative disorders, and cancer.

Table 1: Examples of Proline-Based Enzyme Inhibitors and Their Targets

| Proline Derivative Class | Enzyme Target | Potential Therapeutic Area |

| Acyl-proline derivatives | Angiotensin-Converting Enzyme (ACE) | Hypertension |

| Prolinal derivatives | Post-Proline Cleaving Enzyme (PPCE) | Cognitive Disorders |

| Proline derivatives with thiol groups | Matrix Metalloproteinases (MMPs) | Cancer, Arthritis |

Design and Synthesis of Advanced Probes for Mechanistic Elucidation

To investigate the mechanism of action of 1-(2-Phenylethanethioyl)-L-proline, the design and synthesis of advanced chemical probes will be crucial. These probes would enable researchers to identify cellular targets, visualize the compound's distribution, and understand its interactions at a molecular level.

Future efforts could include the synthesis of probes such as:

Biotinylated Probes: The addition of a biotin (B1667282) tag to the molecule would allow for affinity-based pulldown experiments to identify binding partners. The biotin moiety could be attached to the phenyl ring or at a less sterically hindered position on the proline ring.

Fluorescently Labeled Probes: Incorporating a fluorescent dye would enable the visualization of the compound's subcellular localization and trafficking using techniques like fluorescence microscopy.

Photoaffinity Probes: The introduction of a photoreactive group, such as a diazirine or an azide (B81097), would allow for covalent cross-linking to target proteins upon photoactivation, facilitating their identification.

The synthesis of these probes would likely involve multi-step organic synthesis, starting from L-proline and incorporating the phenylethanethioyl group and the desired tag.

Potential for Interdisciplinary Research with Structural Biology and Systems Biology

Should 1-(2-Phenylethanethioyl)-L-proline demonstrate significant biological activity, interdisciplinary research involving structural and systems biology will be essential to fully understand its function.

Structural Biology: Determining the three-dimensional structure of 1-(2-Phenylethanethioyl)-L-proline in complex with its biological target(s) through techniques like X-ray crystallography or cryo-electron microscopy would provide invaluable insights into its binding mode and mechanism of action. This structural information could guide the rational design of more potent and selective analogs.

Systems Biology: A systems-level understanding of the effects of 1-(2-Phenylethanethioyl)-L-proline could be achieved using techniques such as transcriptomics, proteomics, and metabolomics. These approaches would reveal the broader impact of the compound on cellular pathways and networks, potentially uncovering novel mechanisms and off-target effects.

Collaboration between chemists, biologists, and computational scientists will be key to leveraging these advanced techniques to their full potential.

Emerging Applications in Chemical Biology Tool Development

Beyond its potential as a therapeutic agent, 1-(2-Phenylethanethioyl)-L-proline could serve as a scaffold for the development of novel chemical biology tools. The unique combination of a reactive thioester and a proline moiety offers several possibilities.

Covalent Probes: The thioester group can act as a mild acylating agent, potentially enabling the development of covalent inhibitors or activity-based probes for specific enzymes.

Native Chemical Ligation: Thio-proline derivatives have been utilized in native chemical ligation, a powerful technique for the total synthesis of proteins. nih.gov The phenylethanethioyl group could be explored for its utility in similar protein ligation strategies.

Scaffolds for Combinatorial Libraries: The 1-(2-Phenylethanethioyl)-L-proline structure could be used as a starting point for the synthesis of combinatorial libraries of related compounds. Screening these libraries could lead to the discovery of molecules with diverse biological activities. mdpi.com

The exploration of these applications could lead to the development of new tools for studying biological processes and for the synthesis of complex biomolecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Phenylethanethioyl)-L-proline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling L-proline with 2-phenylethanethiol derivatives under catalytic conditions. For example, thiocarbonylations using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF are common . Reaction parameters such as temperature (0–25°C), pH (maintained near neutral to avoid racemization), and stoichiometric ratios (1:1.2 for thiol:proline) are critical for optimizing yield (>75%) and enantiomeric purity (>98% ee). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended .

Q. Which analytical techniques are most reliable for characterizing the structural and stereochemical integrity of 1-(2-Phenylethanethioyl)-L-proline?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR (in DMSO-d6 or CDCl3) confirm the presence of the thioester group (C=S peak at ~200 ppm in C NMR) and proline’s pyrrolidine ring (δ 1.8–4.5 ppm in H NMR) .

- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers to verify stereochemical purity .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H] and fragments corresponding to the thioester cleavage .

Q. How does 1-(2-Phenylethanethioyl)-L-proline function as a catalyst or intermediate in asymmetric organic reactions?

- Methodological Answer : The compound’s rigid proline backbone and electron-deficient thioester group enhance its utility in organocatalytic reactions, such as aldol condensations or Michael additions. For instance, in aldol reactions, the thioester stabilizes enamine intermediates, improving reaction rates and enantioselectivity. Experimental protocols involve 5–10 mol% catalyst loading in polar aprotic solvents (e.g., DMSO) at 25–40°C, with yields averaging 60–85% and ee values >90% . Kinetic studies (UV-Vis monitoring) and DFT calculations (Gaussian 09, B3LYP/6-31G*) are used to elucidate mechanistic pathways .

Advanced Research Questions

Q. What experimental design strategies mitigate racemization during the synthesis of 1-(2-Phenylethanethioyl)-L-proline?

- Methodological Answer : Racemization risks arise from prolonged exposure to acidic/basic conditions or high temperatures. A factorial design approach (2: temperature, pH, reaction time) identifies optimal conditions. For example, maintaining pH 6.5–7.5 with phosphate buffers, limiting temperatures to <30°C, and using short reaction times (<6 hours) reduce racemization to <2% . Control experiments with CD spectroscopy or chiral HPLC validate stereochemical retention .

Q. How do electronic and steric effects of the 2-phenylethanethioyl group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The phenyl group’s electron-withdrawing nature increases electrophilicity at the thioester carbonyl, enhancing nucleophilic attack by amino groups. Steric effects are assessed via comparative studies with bulkier substituents (e.g., 2-naphthylethanethioyl). Hammett plots (σ values) and X-ray crystallography (Cambridge Structural Database) correlate substituent effects with reaction kinetics. For example, kinetic studies (stopped-flow UV-Vis) show a 3-fold rate increase compared to non-aromatic thioesters .

Q. What computational methods predict the solvation dynamics and conformational stability of 1-(2-Phenylethanethioyl)-L-proline in aqueous vs. organic solvents?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (TIP3P for water, OPLS for DMSO) analyze solvation shells and free energy landscapes. Radial distribution functions (RDFs) reveal stronger hydrogen bonding between the thioester and water, while organic solvents stabilize the proline ring’s puckered conformation. QM/MM hybrid methods (e.g., ONIOM) further refine energy barriers for rotational isomerism .

Q. How can contradictions in reported bioactivity data for 1-(2-Phenylethanethioyl)-L-proline derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, IC50 measurement protocols). A meta-analysis approach using standardized datasets (PubChem, ChEMBL) and multivariate regression (e.g., PLS-DA) identifies confounding variables. For example, normalizing data to positive controls (e.g., cisplatin for cytotoxicity) and applying Bland-Altman plots quantify inter-lab variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.